molecular formula C75H140O6 B8205520 Glyceryl trinervonate

Glyceryl trinervonate

Cat. No.: B8205520
M. Wt: 1137.9 g/mol
InChI Key: KOBUHTMAMVEYSR-WUOFIQDXSA-N
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Description

Glyceryl trinervonate, also known as 1,2,3-tri(cis-15-tetracosenoyl)glycerol, is an ester formed from glycerol and nervonic acid. Nervonic acid is a monounsaturated fatty acid recognized for its long carbon chain characteristic. This compound is primarily notable in the field of biochemistry and materials science for its distinctive molecular architecture, which provides a basis for studying membrane dynamics and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl trinervonate is synthesized through the esterification of glycerol with nervonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of glycerol to nervonic acid. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Glyceryl trinervonate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and nervonic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds in the nervonic acid chains, leading to the formation of epoxides or other oxidized derivatives.

    Transesterification: this compound can participate in transesterification reactions with other alcohols, resulting in the exchange of ester groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glyceryl trinervonate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism by which glyceryl trinervonate exerts its effects is primarily related to its incorporation into lipid bilayers. The long-chain nervonic acid moieties influence the packing and fluidity of the membranes, thereby affecting membrane stability and function. This can impact various cellular processes, including signal transduction, membrane fusion, and the activity of membrane-bound enzymes .

Comparison with Similar Compounds

Uniqueness: Glyceryl trinervonate is unique due to the presence of nervonic acid, which imparts specific biophysical properties to the compound. Unlike other triglycerides, the long-chain monounsaturated fatty acid in this compound makes it particularly valuable for studying membrane dynamics and stability. Its applications in neurological health research further distinguish it from other similar compounds .

Properties

IUPAC Name

2,3-bis[[(E)-tetracos-15-enoyl]oxy]propyl (E)-tetracos-15-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25+,29-26+,30-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBUHTMAMVEYSR-WUOFIQDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H140O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1137.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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